(2-Chloro-4-propan-2-yloxyphenyl)methanol
Overview
Description
(2-Chloro-4-propan-2-yloxyphenyl)methanol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated phenylmethanol derivative, characterized by the presence of a chloro group and a propan-2-yloxy group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-propan-2-yloxyphenyl)methanol typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Isopropyl alcohol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-propan-2-yloxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-4-propan-2-yloxybenzaldehyde.
Reduction: Formation of 2-chloro-4-propan-2-yloxyphenol.
Substitution: Formation of 2-azido-4-propan-2-yloxyphenylmethanol or 2-thio-4-propan-2-yloxyphenylmethanol.
Scientific Research Applications
(2-Chloro-4-propan-2-yloxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-propan-2-yloxyphenyl)methanol involves its interaction with specific molecular targets. The chloro group and the propan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluorophenyl)methanol
- (2-Chloro-4-isopropoxyphenyl)methanol
- (2-Chloro-4-hydroxyphenyl)methanol
Uniqueness
(2-Chloro-4-propan-2-yloxyphenyl)methanol is unique due to the presence of both a chloro group and a propan-2-yloxy group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAIVUNFDQQDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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